
(5R,6E,8Z,10E,12S)-5,12-二羟基二十碳-6,8,10-三烯酸
描述
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms . It has a double-bond stereo and two defined stereocentres .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 525.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . Its enthalpy of vaporization is 92.1±6.0 kJ/mol, and it has a flash point of 285.9±26.6 °C . The compound’s index of refraction is 1.515, and it has a molar refractivity of 99.4±0.3 cm3 . It has 4 H bond acceptors, 3 H bond donors, and 15 freely rotating bonds .科学研究应用
- Diseases : LTB3 is involved in various allergic conditions, including asthma (both neutrophilic and aspirin-sensitive), allergic rhinitis, atopic dermatitis, allergic conjunctivitis, and anaphylaxis .
- Neutrophil Activation : LTB3 enhances complement receptor function, lysozyme release, and neutrophil chemotaxis .
Allergic Diseases and Inflammation
Anti-Leukotriene Strategies
Comparison with Other Leukotrienes
Synthesis and Characterization
Inflammatory Diseases Beyond Allergy
Signaling Pathways and Future Directions
作用机制
Target of Action
LTB3 primarily targets leukotriene receptors, which are predominantly expressed by immune cells such as neutrophils, mast cells, macrophages, and dendritic cells . The high-affinity LTB4 receptor, BLT1, is one of the main targets of LTB3 .
Mode of Action
LTB3 interacts with its targets, particularly the BLT1 receptor, to stimulate various immune responses. Pharmacological studies have shown that BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils . This interaction results in changes in the immune response, contributing to both acute and chronic inflammation .
Biochemical Pathways
The synthesis of LTB3 involves the oxidation of arachidonic acid (AA) by the enzyme arachidonate 5-lipoxygenase . LTB3 is the LTA hydrolase metabolite of LTA3 in the leukotriene biosynthetic pathway . The production of LTB3 is usually accompanied by the production of other inflammatory mediators, such as histamine and prostaglandins .
Result of Action
The primary function of LTB3 is to recruit neutrophils to areas of tissue damage. It also promotes the production of inflammatory cytokines by various immune cells . Ltb3 is five times less potent than ltb4 in eliciting chemotaxis of human neutrophils .
Action Environment
Environmental factors can influence the action, efficacy, and stability of LTB3. For instance, the presence of other inflammatory mediators can enhance the effects of LTB3 . Moreover, the cellular environment, particularly the types of immune cells present, can also affect the action of LTB3 .
属性
IUPAC Name |
(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7-,14-10+,15-11+/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTXCORNXNELNU-BOIFFFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](/C=C/C=C\C=C\[C@@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid | |
CAS RN |
88099-35-8 | |
| Record name | Leukotriene B3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088099358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukotriene B3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities of LTB3?
A1: LTB3 exhibits potent pro-inflammatory activities similar to Leukotriene B4 (LTB4). Research indicates LTB3 effectively enhances complement receptors type 1 (CR1) and type 3 (CR3) and triggers lysozyme release from human neutrophils (PMNs). []
Q2: How does LTB3 compare to LTB4 and LTB5 in terms of potency?
A2: LTB3 demonstrates comparable potency to LTB4 in inducing complement receptor enhancement and lysozyme release. Conversely, LTB5 proves to be significantly less potent, exhibiting approximately 100-fold less potency than LTB4 in CR1 and CR3 enhancement and a striking 10,000-fold lower potency in lysozyme release from human PMNs. []
Q3: Does LTB3 demonstrate chemotactic activity?
A3: Yes, LTB3 exhibits chemotactic activity, albeit with lower potency than LTB4. Specifically, it proves to be 5-fold less potent than LTB4 in inducing chemotaxis. []
Q4: What is the molecular formula and weight of LTB3?
A4: LTB3 possesses the molecular formula C20H32O4 and a molecular weight of 336.47 g/mol.
Q5: How is the identity of synthetically produced LTB3 confirmed?
A5: The identity of synthesized LTB3 is rigorously confirmed through Nuclear Magnetic Resonance (NMR) analysis, employing techniques such as proton homonuclear plot for connectivity determination and chemical shift assignments. []
Q6: How does the rigidity of the C-17-C-18 double bond in LTB5 affect its activity compared to LTB3 and LTB4?
A6: The rigidity imposed by the C-17-C-18 double bond in LTB5 significantly diminishes its activity compared to LTB3 and LTB4. This structural constraint is thought to hinder LTB5's interaction with the LTB4 receptor, resulting in its classification as a weak partial agonist. []
Q7: Can modifying the LTB4 molecule lead to potential antagonists for its receptor?
A7: Yes, research suggests that introducing rigidity in the C-17-C-18 region of the LTB4 molecule could be a promising strategy for developing antagonists targeting the LTB4 receptor. This approach exploits the observation that structural rigidity in this region, as seen in LTB5, significantly reduces agonist activity. []
Q8: What is the significance of studying the formation of 5-oxo-20:3 from Mead acid in relation to LTB3?
A8: Research highlights the potential for 5-oxo-6E,8Z,11Z-eicosatrienoic acid (5-oxo-20:3) formation from Mead acid, particularly under conditions of dietary essential fatty acid deficiency. [] This finding is significant because 5-oxo-20:3, along with its 8-trans isomer, exhibits potency comparable to 5-oxo-ETE in activating granulocytes. [] This cross-disciplinary insight links dietary factors, lipid metabolism, and inflammatory responses, potentially opening avenues for future research on LTB3 and related compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



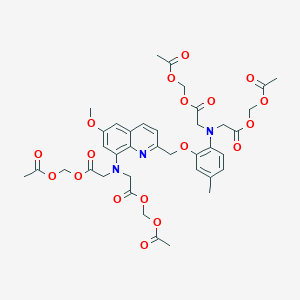
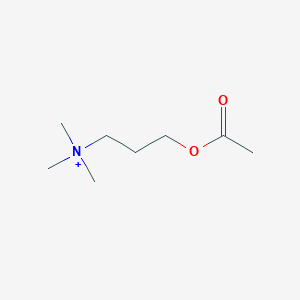
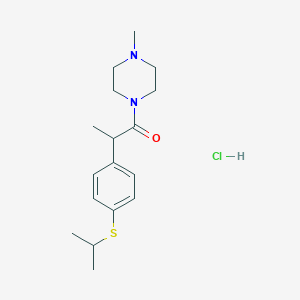
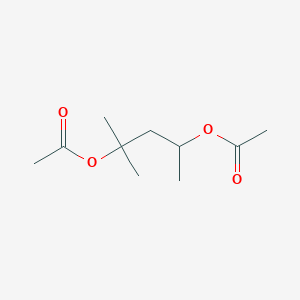
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
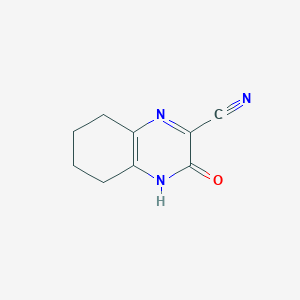
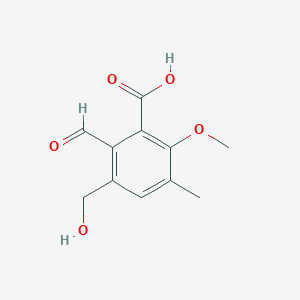
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
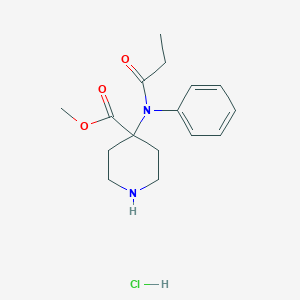
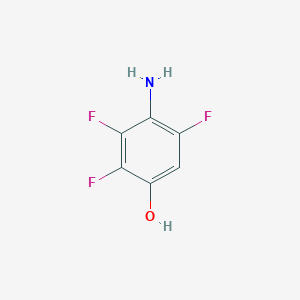
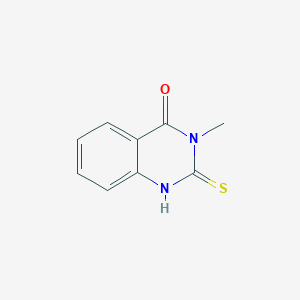
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

